molecular formula C16H16Cl2N2O B137320 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide CAS No. 21789-06-0

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide

Cat. No.: B137320
CAS No.: 21789-06-0
M. Wt: 323.2 g/mol
InChI Key: YIZBTRDXJOFLIH-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory and analgesic properties, making it useful in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide typically involves the reaction of 2,6-dichloroaniline with 2-bromoacetophenone under basic conditions to form the intermediate 2-[2-(2,6-dichloroanilino)phenyl]acetophenone. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is unique due to its specific chemical structure, which provides a balance between potency and tolerability. Its ability to inhibit COX enzymes more selectively compared to other NSAIDs makes it a valuable compound in the treatment of inflammatory conditions .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTRDXJOFLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512273
Record name 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21789-06-0
Record name 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 80 ml of xylene (having a boiling point of 138° to 141° C.), 8.5 g (0.0525 mole) of 2,6-dichloroaniline was refluxed together with 5.2 g (0.0215 mole) of N,N-dimethyl-o-bromophenylacetamide, 5.0 g (0.0357 mole) of potassium carbonate, 1.0 g of copper powder, 1.0 g of cuprous iodide and 2.0 g of sodium iodide for 48 hours under agitation, while water formed by the reaction was being separated. After completion of the reaction, the reaction mixture was treated with active carbon while it was still warm, and the filtrate was concentrated. The obtained residue was mixed with methyl alcohol and the crystal precipitated on cooling was recovered by filtration, washed with methyl alcohol and dried.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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